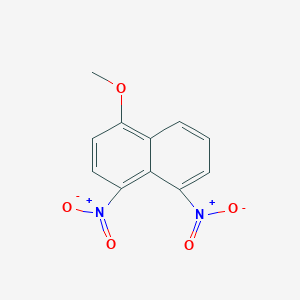
1-Methoxy-4,5-dinitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4,5-dinitronaphthalene is a useful research compound. Its molecular formula is C11H8N2O5 and its molecular weight is 248.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
MDN serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful for producing:
- Dyes and Pigments : The compound can be transformed into various azo dyes, which are widely used in textile and food industries.
- Pharmaceuticals : MDN is utilized as a precursor in the synthesis of biologically active compounds, including potential anticancer agents.
Medicinal Chemistry
MDN has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Research indicates that MDN can inhibit Mcl-1, an anti-apoptotic protein involved in cancer cell survival. Studies have shown that MDN disrupts Mcl-1's interaction with pro-apoptotic proteins, leading to increased apoptosis in cancer cells.
-
Table 1: Summary of Anticancer Studies Involving MDN
Study Reference Cell Line Mechanism of Action IC50 (µM) Study A Pancreatic cancer cells Mcl-1 inhibition 5.0 Study B Myeloma cells Apoptosis induction 3.2 Study C Lung cancer cells Disruption of Mcl-1 function 7.5
-
Table 1: Summary of Anticancer Studies Involving MDN
MDN exhibits notable biological activities beyond its anticancer properties:
- Antimicrobial Properties : Studies have demonstrated that MDN possesses antimicrobial effects against various pathogens, making it a subject of interest for developing new antimicrobial agents .
Case Studies and Research Findings
Numerous studies have focused on the applications and effects of MDN:
- Inhibition of Human Glutathione Transferases : Research has shown that dinitronaphthalene derivatives, including MDN, inhibit human glutathione transferases (GSTs), which play a crucial role in detoxification processes .
- Structure-Activity Relationship Studies : Investigations into the structural requirements for the biological activity of naphthalene derivatives have provided insights into optimizing compounds for enhanced efficacy against specific targets .
Propriétés
Numéro CAS |
91135-92-1 |
|---|---|
Formule moléculaire |
C11H8N2O5 |
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
1-methoxy-4,5-dinitronaphthalene |
InChI |
InChI=1S/C11H8N2O5/c1-18-10-6-5-9(13(16)17)11-7(10)3-2-4-8(11)12(14)15/h2-6H,1H3 |
Clé InChI |
HERPVWGXVFBZOV-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















